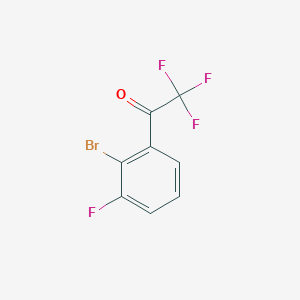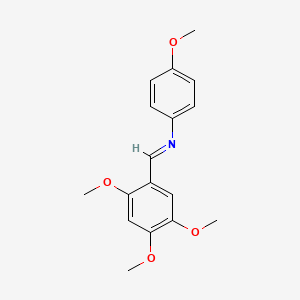
(4-Methoxyphenyl)-(2,4,5-trimethoxybenzylidene)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4,5-trimethoxybenzylidene)-para-anisidine is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group substituted with three methoxy groups at the 2, 4, and 5 positions, and an anisidine moiety. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,5-trimethoxybenzylidene)-para-anisidine typically involves the condensation reaction between 2,4,5-trimethoxybenzaldehyde and para-anisidine. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for N-(2,4,5-trimethoxybenzylidene)-para-anisidine are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,4,5-trimethoxybenzylidene)-para-anisidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, enhancing the compound’s versatility .
Scientific Research Applications
N-(2,4,5-trimethoxybenzylidene)-para-anisidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for treating various diseases.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4,5-trimethoxybenzylidene)-para-anisidine involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and imine functionality play crucial roles in its reactivity and biological activity. It can form hydrogen bonds and engage in π-π interactions with target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,5-trimethoxybenzylidene propanedinitrile: Known for its use in fluorescence probes and photophysical studies.
2-(2,4,5-trimethoxybenzylidene) hydrazine carbothioamide: Studied for its corrosion inhibitory properties.
4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide: Investigated for its potential antimicrobial activities.
Uniqueness
N-(2,4,5-trimethoxybenzylidene)-para-anisidine stands out due to its specific combination of methoxy and anisidine groups, which confer unique chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields highlight its significance compared to similar compounds.
Properties
Molecular Formula |
C17H19NO4 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-(2,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C17H19NO4/c1-19-14-7-5-13(6-8-14)18-11-12-9-16(21-3)17(22-4)10-15(12)20-2/h5-11H,1-4H3 |
InChI Key |
HEOFOAUVATYZLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC(=C(C=C2OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



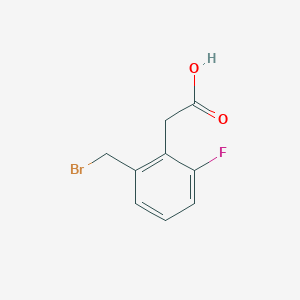
![[Bis(trifluoromethyl)aminooxy]radical](/img/structure/B15292686.png)
![Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid)](/img/structure/B15292704.png)
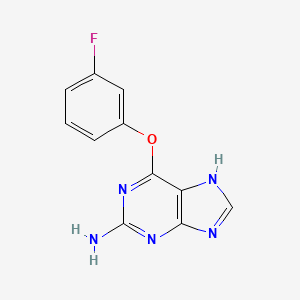
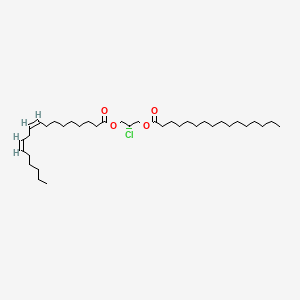
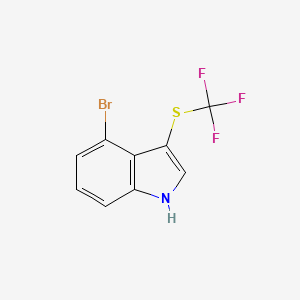
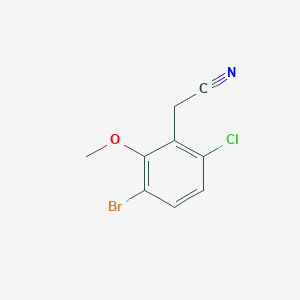
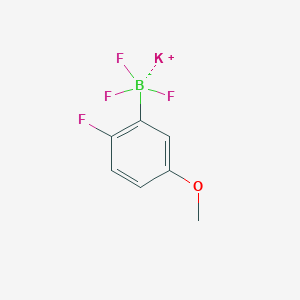
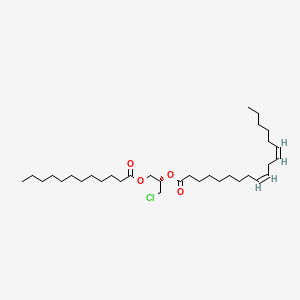
![8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline](/img/structure/B15292745.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-ethoxy-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292748.png)

